molecular formula C11H7N3O B2499020 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile CAS No. 52240-08-1

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Cat. No. B2499020
CAS RN: 52240-08-1
M. Wt: 197.197
InChI Key: INFIYPRKBSENAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dihydropyridazin-3-yl benzonitrile derivatives often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, a series of potent phosphodiesterase inhibitors, related to the dihydropyridazinone structure, were synthesized through a process highlighting the importance of planar topology and the presence of electronegative centers for activity (Coates et al., 1990). Another study focused on the radiosynthesis of an 18F-labeled compound for imaging purposes, demonstrating the intricate steps involved in introducing radioactive isotopes into the dihydropyridazin-3-yl benzonitrile framework (Yuan et al., 2016).

Molecular Structure Analysis

The molecular structure of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile derivatives can be characterized using various analytical techniques, including X-ray crystallography and NMR spectroscopy. For instance, crystallographic analysis of related compounds reveals coplanar arrangements between benzonitrile and hydrazinyl groups, which are crucial for their biological activity and intermolecular interactions (Çolak et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile derivatives enables their participation in various organic reactions, including cyclization, coupling, and substitution reactions. These reactions allow for the synthesis of a wide array of heterocyclic compounds with potential pharmacological activities. For example, new 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives were synthesized and evaluated for their anti-inflammatory activity, showcasing the chemical versatility of the dihydropyridazinone scaffold (Boukharsa et al., 2018).

Scientific Research Applications

Synthesis and Derivatives

Synthesis and Biological Evaluation 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile and its derivatives have been a subject of synthesis and biological evaluation. For example, a series of novel O-substituted derivatives of 2-benzyl-6-hydroxypyridazin-3(2H)-one were prepared, leading to compounds with combinations of pyridazine and 1,3,4-oxadiazole rings, among other structures. These synthetic approaches offer a platform for exploring the biological activities and potential applications of these compounds in various fields (Shainova et al., 2019).

Regioselective Condensation and Heterocycle Formation Regioselective condensation techniques involving 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile have been explored for the synthesis of fused O- and N-heterocycles. This showcases the compound's versatility in forming complex molecular structures and its potential utility in the development of new pharmaceuticals or materials (Abdou et al., 2005).

Analytical and Structural Studies

Crystal Structures and Hirshfeld Surface Analyses The crystal structures of derivatives of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile have been determined, and Hirshfeld surface analyses were used to understand the intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds and their potential applications in various fields (Dadou et al., 2019).

Radiochemistry and Imaging Applications

Radiosynthesis for Imaging Compounds related to 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile have been utilized in radiosynthesis for positron emission tomography (PET) imaging, specifically targeting AMPA receptors. This application highlights the potential of these compounds in biomedical imaging and neurology research (Yuan et al., 2016).

Safety And Hazards

The compound has been classified with the GHS06 pictogram, indicating that it is toxic . The hazard statements include H301-H315-H319-H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(6-oxo-1H-pyridazin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-8-2-1-3-9(6-8)10-4-5-11(15)14-13-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFIYPRKBSENAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNC(=O)C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Synthesis routes and methods

Procedure details

7.3 g of 3-acetylbenzonitrile are converted into the pyridazinone in accordance with GWP 1.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
8
Citations
H Yu, H Yao, X Zhang, J Li, K Wang, C Yin, X Li… - Available at SSRN … - papers.ssrn.com
Hepatocellular carcinoma (HCC) is a type of liver cancer that is known for its poor prognosis and high mortality rate. Researchers have been exploring potential treatments for HCC, and …
Number of citations: 0 papers.ssrn.com
J Hu, L Chen, Z Lu, H Yao, Y Hu, L Feng, Y Pang… - Molecules, 2023 - mdpi.com
Cellular mesenchymal–epithelial transition factor (c-Met), an oncogenic transmembrane receptor tyrosine kinase (RTK), plays an essential role in cell proliferation during embryo …
Number of citations: 1 www.mdpi.com
H Yao, Y Ren, J Yan, J Liu, J Hu, M Yan, X Li - Molecules, 2022 - mdpi.com
A series of tepotinib derivatives with two chiral centers was designed, synthesized, and evaluated as anticancer agents. The optimal compound (R, S)-12a strongly exhibited …
Number of citations: 7 www.mdpi.com
C Wang, J Li, L Qu, X Tang, X Song… - Journal of Medicinal …, 2022 - ACS Publications
MET alterations have been validated as a driven factor in NSCLC and gastric cancers. The c-Met inhibitors, capmatinib, tepotinib, and savolitinib, are only approved for the treatment of …
Number of citations: 8 pubs.acs.org
M Medova - Drugs of the Future, 2016 - access.portico.org
Tepotinib is a potent, highly selective small-molecule MET receptor tyrosine kinase inhibitor that interferes with tumor growth and induces the regression of both hepatocyte growth factor…
Number of citations: 1 access.portico.org
H Yao, M Yan, X Li, J Hu - scholar.archive.org
Zeitschrift für Kristallographie - New Crystal Structures Page 1 Han Yao, Ming Yan*, Xingshu Li and Jinhui Hu Crystal structure of 4-(((2-(3-(1-(3-(3-cyanophenyl)6-…
Number of citations: 0 scholar.archive.org
B An, W Nie, J Hu, Y Fan, H Yao, Y Ren, Y Zhao, H Nie… - 2023 - researchsquare.com
It has been reported that c-Met and TRK synergistically promote multiple tumour progression, and therefore blocking the cross-signalling pathway between them may inhibit the growth …
Number of citations: 2 www.researchsquare.com
H Yao, M Yan, X Li, J Hu - Zeitschrift für Kristallographie-New Crystal …, 2022 - degruyter.com
C 30 H 33 N 6 O 2 Cl monoclinic, P2 1 (no. 4), a = 13.7983(8) Å, b = 7.3771(3) Å, c = 14.3578(7) Å, β = 101.730(5), V = 1430.97(12) Å 3 , Z = 2, R gt (F) = 0.0525, wR ref (F 2 ) = 0.1285, …
Number of citations: 1 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.